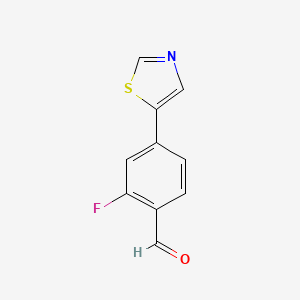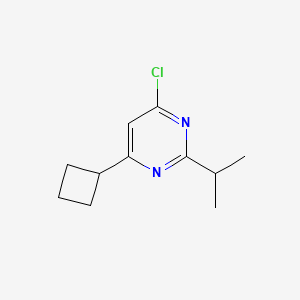
4-Chloro-6-cyclobutyl-2-(propan-2-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a cyclobutyl group at the 6th position, and an isopropyl group at the 2nd position
Métodos De Preparación
The synthesis of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of Substituents: The cyclobutyl and isopropyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutyl and isopropyl groups, using reagents such as hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can be coupled with boronic acids or esters in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-6-cyclobutyl-2-(propan-2-yl)pyrimidine can be compared with other similar pyrimidine derivatives, such as:
4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine: Similar structure but with a methyl group instead of a cyclobutyl group.
4-Chloro-6-cyclopropyl-2-(propan-2-yl)pyrimidine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
4-Chloro-6-cyclobutyl-2-(methyl)pyrimidine: Similar structure but with a methyl group instead of an isopropyl group.
Propiedades
Fórmula molecular |
C11H15ClN2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
4-chloro-6-cyclobutyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C11H15ClN2/c1-7(2)11-13-9(6-10(12)14-11)8-4-3-5-8/h6-8H,3-5H2,1-2H3 |
Clave InChI |
FILIUWPPQAVSLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=CC(=N1)Cl)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



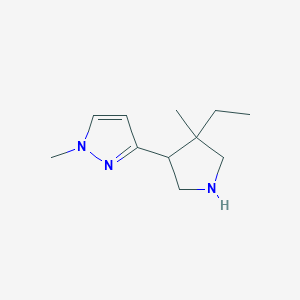
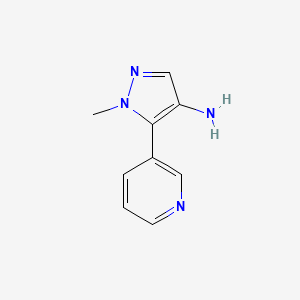
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
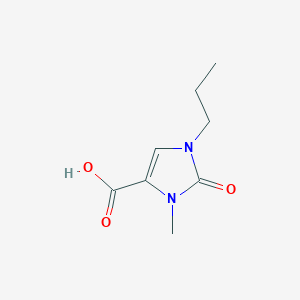
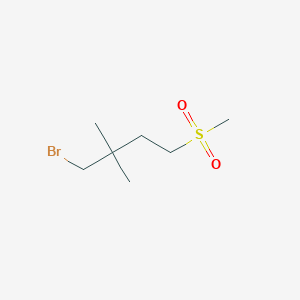
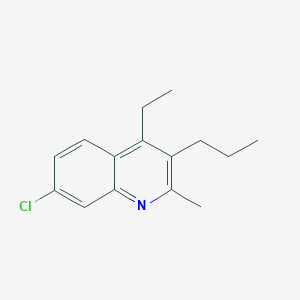
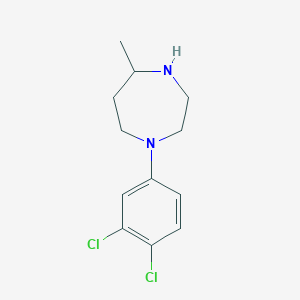

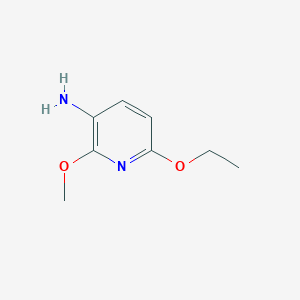
amine](/img/structure/B13200288.png)
